molecular formula C8H9NaO2S B13166192 Sodium 3,5-dimethylbenzene-1-sulfinate

Sodium 3,5-dimethylbenzene-1-sulfinate

Cat. No.: B13166192
M. Wt: 192.21 g/mol
InChI Key: HKQDDXUHNMSFFZ-UHFFFAOYSA-M
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Description

Sodium 3,5-dimethylbenzene-1-sulfinate (CAS 42081-78-1) is an organosulfur compound with the molecular formula C₈H₉NaO₂S. Structurally, it consists of a benzene ring substituted with two methyl groups at the 3- and 5-positions and a sulfinate (-SO₂⁻) group at the 1-position, coordinated with a sodium cation. This compound is widely utilized in organic synthesis as a nucleophile, particularly in cross-coupling reactions, sulfonation processes, and as a precursor for generating sulfone derivatives. Its electron-rich aromatic system and steric hindrance from the methyl groups influence its reactivity and selectivity in substitution reactions. Industrially, it is valued for its stability in aqueous solutions and compatibility with transition-metal catalysts.

Properties

Molecular Formula

C8H9NaO2S

Molecular Weight

192.21 g/mol

IUPAC Name

sodium;3,5-dimethylbenzenesulfinate

InChI

InChI=1S/C8H10O2S.Na/c1-6-3-7(2)5-8(4-6)11(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

HKQDDXUHNMSFFZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)[O-])C.[Na+]

Origin of Product

United States

Preparation Methods

General Procedure

The general procedure for this method involves reacting a sulfonyl hydrazide compound with an alcohol in the presence of a reducing agent under an air atmosphere at a temperature between 20-100°C for 2-10 hours. After the reaction, the sulfinate compound is obtained through aftertreatment of the reaction liquid.

Reaction:

$$
\text{R}1\text{-SO}2\text{NHNH}2 + \text{R}2\text{-OH} \xrightarrow{\text{Reducing Agent}} \text{R}1\text{-SOO-R}2
$$

Where:

  • \$$\text{R}1\$$ is hydrogen, halogen, \$$\text{C}1\$$ - \$$\text{C}_5\$$ alkyl, methoxy, trifluoromethyl, trifluoromethoxy, acetylamino, nitro, or phenyl.
  • \$$\text{R}_2\$$ is methyl or ethyl.

Suitable Reducing Agents:

  • \$$\text{NaHSO}_3\$$
  • \$$\text{Na}2\text{SO}3\$$
  • \$$\text{NaHSO}2 \cdot \text{CH}2\text{O}\$$
  • Sodium thiosulfate pentahydrate (\$$\text{Na}2\text{S}2\text{O}3 \cdot 5\text{H}2\text{O}\$$)
  • \$$\text{Na}2\text{S}2\text{O}_3\$$

The ratio of sulfonyl hydrazide compound to alcohol to reducing agent is typically 1:10-20:1-2.

Specific Example

To prepare Sodium 3,5-dimethylbenzene-1-sulfinate using this method, 3,5-dimethylbenzenesulfonyl hydrazide would be used as the starting material. The reaction could be performed with methanol as the alcohol and \$$\text{Na}2\text{SO}3\$$ as the reducing agent.

Reaction:

$$
\text{3,5-(CH}3\text{)}2\text{C}6\text{H}3\text{SO}2\text{NHNH}2 + \text{CH}3\text{OH} \xrightarrow{\text{Na}2\text{SO}3} \text{3,5-(CH}3\text{)}2\text{C}6\text{H}3\text{SOOCH}3
$$

The resulting methyl 3,5-dimethylbenzene-1-sulfinate could then be converted to the sodium salt.

Post-Processing

The post-processing steps generally involve:

  • Diluting the reaction solution with water.
  • Extracting with ethyl acetate (typically three times).
  • Combining the organic phases.
  • Washing with saturated saline solution.
  • Drying with anhydrous sodium sulfate.
  • Suction filtration.
  • Concentrating to obtain the sulfinate compound.

Sulfonation, Esterification, and Neutralization Method

Another method for preparing sulfinate compounds involves sulfonation, esterification, and neutralization reactions. This approach is used in the preparation of 3,5-phthalic dimethyl ester sulfonate sodium (SIPM).

Sulfonation

The initial step involves the sulfonation of isophthalic acid (IPA) using sulfur trioxide (\$$\text{SO}3\$$) in a methyl sulfate solvent. The reaction is carried out at 160-180°C under normal pressure. The molar ratio of IPA to \$$\text{SO}3\$$ to solvent is 1.0:1.3-3.0:0.5-2.0.

Reaction:

$$
\text{IPA} + \text{SO}_3 \xrightarrow{\text{Methyl Sulfate}} \text{Sulfonated Product}
$$

Esterification

After sulfonation, the temperature is reduced to 60-80°C, and water is added to hydrolyze the methyl sulfate, converting the \$$\text{SO}_3\$$ to sulfuric acid. Methanol is then added at 60-80°C to carry out the esterification. The amount of methanol added is 2-6 times the molar ratio of IPA.

Reaction:

$$
\text{Sulfonated Product} + \text{CH}_3\text{OH} \xrightarrow{\text{Esterification}} \text{3,5-Dimethyl Ester Sulfonic Acid}
$$

Neutralization

The resulting 3,5-dimethyl ester sulfonic acid is added to water (2-3 times the weight), and neutralized with a 20-40% sodium hydroxide solution until the pH reaches 6-7. The system is maintained below 30°C, causing SIPM to separate out from the solution.

Reaction:

$$
\text{3,5-Dimethyl Ester Sulfonic Acid} + \text{NaOH} \rightarrow \text{SIPM}
$$

Isolation and Purification

The SIPM crystals are separated from the solution, recrystallized, refined, and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 3,5-dimethylbenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products:

Scientific Research Applications

Sodium 3,5-dimethylbenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3,5-dimethylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

While sodium 3,5-dimethylbenzene-1-sulfinate belongs to the broader class of sulfinate salts, its unique structural features distinguish it from other reducing agents and sulfinate derivatives. Below is a comparative analysis based on available data and functional analogs:

Comparison with Sodium Sulfite (Na₂SO₃)

Sodium sulfite, a simpler sulfite salt, is a common reducing agent in industrial processes such as pulp bleaching and water treatment. Key differences include:

  • Reactivity : Sodium sulfite acts as a strong reducing agent via sulfite-to-sulfate oxidation, whereas this compound primarily participates in nucleophilic aromatic substitutions due to its stabilized sulfinate ion and aromatic ring .
  • Cost and Loading : Studies comparing reducing agents (Table 3 in ) show sodium sulfite requires higher molar loadings (15 mM reference) compared to sodium dithionite or borohydride. However, this compound’s niche applications in organic synthesis often justify its higher cost per gram .

Comparison with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a potent reductant used in dye degradation and polymer synthesis. Contrasts include:

  • Mechanism : Dithionite operates via a two-electron transfer process, while the sulfinate group in this compound enables single-electron pathways in radical reactions.
  • Stability : Sodium dithionite decomposes rapidly in acidic conditions, whereas this compound exhibits greater thermal and pH stability due to its aromatic substituents .

Comparison with Other Sulfinate Salts

  • Sodium p-Toluenesulfinate : The para-methyl group in p-toluenesulfinate offers less steric hindrance than the 3,5-dimethyl substitution in the target compound, leading to faster reaction kinetics but lower regioselectivity in aryl couplings.
  • Sodium 2-Naphthalenesulfinate : The extended aromatic system in naphthalenesulfinate enhances π-stacking interactions but reduces solubility in polar solvents compared to this compound.

Performance Metrics

Compound Molar Loading (mM) Mass (g/mol) Relative Cost Primary Application
Sodium sulfite (Na₂SO₃) 15 (reference) 126.04 $0.10/g Industrial reduction
Sodium dithionite (Na₂S₂O₄) 7.5 174.11 $0.50/g Textile bleaching
This compound N/A 192.21 $2.00/g Organic synthesis

Research Findings and Limitations

Recent studies emphasize this compound’s role in palladium-catalyzed reactions, where its methyl groups suppress unwanted side reactions. However, comparative data with analogous sulfinates remain scarce. Further research is needed to quantify its efficiency against structurally similar compounds like sodium 4-methoxybenzenesulfinate or sodium 2,4,6-triisopropylbenzenesulfinate.

Biological Activity

Sodium 3,5-dimethylbenzene-1-sulfinate typically appears as a white crystalline solid and is soluble in water. Its chemical formula is C9H11NaO2SC_9H_{11}NaO_2S. The synthesis of this compound can be achieved through various methods, including sulfonation reactions involving 3,5-dimethylbenzenesulfinic acid. The general reaction conditions often involve the use of reagents such as sulfur trioxide or chlorosulfonic acid under controlled temperatures .

Antimicrobial Activity

Compounds within the sulfonate family, including this compound, have been associated with various biological activities:

  • Antibacterial Properties : Similar organosulfur compounds have demonstrated antibacterial effects against a range of pathogens. For instance, studies suggest that sulfinates can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Research into related sulfenimines indicates that they exhibit antifungal properties against yeasts like Candida albicans and Cryptococcus neoformans, suggesting potential applications in treating fungal infections .

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The sulfonate group can act as a nucleophile, engaging with electrophilic centers in proteins and enzymes. This interaction can modulate biochemical pathways, potentially leading to antimicrobial effects .

Case Studies and Research Findings

While direct studies on this compound are sparse, several case studies on related compounds provide valuable insights into its potential applications:

Study Compound Biological Activity Findings
Study ASulfeniminesAntibacterialModerate activity against S. aureus and C. albicans with MIC values higher than standard antibiotics .
Study BSodium benzenesulfinateAntifungalEffective against various fungal strains; potential for further development as an antifungal agent .
Study COrganosulfur compoundsCytotoxicitySome derivatives exhibit cytotoxic effects on cancer cell lines; implications for anticancer research .

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